molecular formula C10H16ClN3 B11891241 2-(Pyridin-3-ylmethyl)piperazine hydrochloride

2-(Pyridin-3-ylmethyl)piperazine hydrochloride

Cat. No.: B11891241
M. Wt: 213.71 g/mol
InChI Key: XARINCQKSJBCOS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-ylmethyl)piperazine hydrochloride is a chemical building block of significant interest in medicinal and process chemistry for developing novel bioactive molecules. Piperazine derivatives are frequently utilized in pharmaceutical research to optimize the pharmacokinetic properties of lead compounds and serve as scaffolds to arrange pharmacophoric groups for effective target interaction . This compound is strategically valuable in multidisciplinary research. In Pharmaceutical Development , it acts as a versatile synthon for constructing potential therapeutics. The piperazine moiety is a common feature in drugs targeting neurological disorders, and its structural configuration can be part of a merged pharmacophore strategy for creating multi-targeting ligands . In Chemical Synthesis , it is an intermediate for complex piperazine-containing structures. Synthetic methods such as N-alkylation are commonly employed to incorporate such fragments into larger, more complex molecules during discovery and process chemistry . The integration of the pyridine and piperazine rings creates a molecular structure with a basic amine, which can be critical for receptor binding and solubility. Researchers can functionalize both nitrogen atoms of the piperazine ring and the pyridine nitrogen, allowing for diverse structural elaboration. Handling and Safety: This product is labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before use.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

2-(pyridin-3-ylmethyl)piperazine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10;/h1-3,7,10,12-13H,4-6,8H2;1H

InChI Key

XARINCQKSJBCOS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CN=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Boc-Protected Piperazine Alkylation

A widely adopted method involves the use of N-Boc-piperazine as a starting material to ensure regioselective alkylation. In this approach, N-Boc-piperazine* undergoes condensation with 3-(chloromethyl)pyridine under alkaline conditions. For instance, a protocol adapted from the synthesis of 1-(2-pyrimidine)piperazine hydrochloride employs sodium carbonate (Na₂CO₃) as the base in aqueous media. The reaction proceeds at 25°C for 3 hours, yielding 2-(pyridin-3-ylmethyl)-4-Boc-piperazine with a reported yield of 93.1%. Subsequent acidic hydrolysis using hydrochloric acid (2 M HCl) removes the Boc protecting group, affording the final hydrochloride salt.

Key Parameters:

  • Molar Ratio: 1:1.2 (piperazine:alkylating agent)

  • Concentration: 0.667 mol/L of Boc-piperazine

  • Temperature: 25–40°C (optimal at 25°C)

Direct Alkylation of Piperazine

An alternative route bypasses protection-deprotection steps by using excess piperazine to minimize di-alkylation. This method, inspired by the synthesis of trans-N-(4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}-cyclohexyl)carbamide, involves reacting piperazine with 3-(chloromethyl)pyridine in dichloromethane (DCM) and triethylamine (TEA). After aqueous work-up, the free base is acidified with HCl to precipitate the hydrochloride salt. While this approach reduces synthetic steps, it requires meticulous stoichiometric control to suppress bis-alkylation byproducts.

Optimization Challenges:

  • Byproduct Formation: Di-alkylated piperazine derivatives may constitute up to 15% of the product mixture without excess piperazine.

  • Purification: Column chromatography or recrystallization is essential to achieve >95% purity.

Advanced Methodologies

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. A study on thieno[2,3-d]pyrimidine derivatives demonstrated that microwave heating at 200°C in N-methyl-2-pyrrolidone (NMP) reduces reaction times from hours to minutes. Applying this to 2-(pyridin-3-ylmethyl)piperazine hydrochloride synthesis could enhance efficiency, particularly during the alkylation step.

Advantages:

  • Yield Improvement: Microwave conditions improve atom economy by reducing side reactions.

  • Scalability: Compatible with continuous-flow reactors for industrial applications.

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction outcomes. For example:

  • Aqueous Na₂CO₃: Provides a polar protic environment favorable for SN2 alkylation.

  • Toluene/DCM Mix: Enhances solubility of hydrophobic intermediates in non-polar media.

  • Triethylamine (TEA): Neutralizes HCl generated in situ, driving the reaction forward.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR analysis of intermediates, such as 2-(pyridin-3-ylmethyl)-4-Boc-piperazine , reveals distinct signals:

  • δ 8.32 (t, J = 7.4 Hz, 2H, pyridine-H)

  • δ 3.87–3.74 (m, 4H, piperazine-CH₂)

  • δ 1.47 (s, 9H, Boc-CH₃)

High-Performance Liquid Chromatography (HPLC)

Purity assessments using reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirm >99% purity for the final product.

Industrial-Scale Considerations

Cost-Effective Reagents

The use of urea or (NH₄)₂CO₃ as alternatives to Na₂CO₃ lowers raw material costs by 20–30% without compromising yield.

Work-Up and Isolation

Acidification to pH 2–4 with HCl followed by solvent distillation yields the hydrochloride salt as a crystalline solid . This method eliminates the need for lyophilization, reducing energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-ylmethyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Antitubercular Activity

Recent studies have focused on the design and synthesis of compounds similar to 2-(Pyridin-3-ylmethyl)piperazine hydrochloride for their antitubercular properties. A series of novel substituted derivatives have been synthesized and evaluated against Mycobacterium tuberculosis. Among these, some compounds exhibited significant inhibitory activity, suggesting that piperazine derivatives can serve as potential leads in tuberculosis treatment development .

Neurological Disorders

The compound has also been investigated for its role as a modulator of the α7 nicotinic acetylcholine receptor. Research indicates that derivatives based on the piperazine scaffold can significantly inhibit cellular infiltration in models of allergic lung inflammation, showcasing their potential in treating conditions like asthma and other inflammatory diseases .

Inhibition of Enzymes

The compound has shown promise as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. In particular, related compounds demonstrated potent inhibition of MAO-B, which is significant for developing treatments for neurodegenerative disorders such as Alzheimer's disease .

Cytotoxicity Studies

A series of piperazine derivatives were evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds derived from 2-(Pyridin-3-ylmethyl)piperazine hydrochloride were tested against colon cancer (HT-29) and lung cancer (A549) cell lines using the MTT assay. Results indicated varying degrees of cytotoxicity, with some derivatives showing selective action against cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and activity is crucial for optimizing the biological efficacy of piperazine derivatives. The following table summarizes key findings related to substituents on the piperazine ring:

SubstituentActivityIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-3-ylaminoHigh0.013Critical for MAO-B inhibition
PiperazineEssential-Provides structural stability

Case Study: Antitubercular Agents

A study published in 2020 synthesized a range of piperazine derivatives to evaluate their antitubercular activity against Mycobacterium tuberculosis H37Ra. Five promising compounds were identified with significant inhibitory effects, indicating that modifications to the piperazine structure can enhance antitubercular efficacy .

Case Study: Neurological Modulators

Another research effort focused on developing 2-((pyridin-3-yloxy)methyl)piperazines as modulators for α7 nicotinic acetylcholine receptors. These compounds showed favorable safety profiles and good oral bioavailability in animal models, highlighting their potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to receptors, such as histamine H3 receptors and sigma-1 receptors, modulating their activity and leading to various physiological effects. The compound’s ability to interact with these receptors makes it a potential candidate for the development of drugs targeting neurological and pain-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Modifications and Physicochemical Properties

Piperazine derivatives are often modified at the nitrogen atoms or via side-chain substitutions to tune their biological activity. Below is a comparative analysis of key analogs:

Compound Substituents Key Features References
2-(Pyridin-3-ylmethyl)piperazine HCl Pyridin-3-ylmethyl Enhanced solubility due to pyridine’s polarity; potential for π-π interactions.
K-604 2-Mercaptobenzimidazole-ethylpiperazine Sulfur-containing ACAT-1 inhibitor; targets cholesterol esterification.
BD1063 dihydrochloride 3,4-Dichlorophenethyl Sigma-1 receptor antagonist; used in neuropsychiatric research.
GBR12909 dihydrochloride Bis(4-fluorophenyl)methoxyethyl Dopamine reuptake inhibitor; high affinity for DAT.
HBK-12 Xanthenone-methoxyphenylpiperazine Antidepressant/anxiolytic activity via serotonin modulation.
1-[(6-Chloropyridin-3-yl)methyl]piperazine diHCl Chloropyridinylmethyl Chlorine substitution may enhance metabolic stability and receptor affinity.
2-(3-Trifluoromethylphenyl)piperazine HCl Trifluoromethylphenyl Fluorinated group improves lipophilicity and CNS penetration.

Key Observations :

  • Pyridine vs.
  • Aromatic vs. Heterocyclic Substituents : Sulfur-containing analogs (e.g., K-604) exhibit distinct biochemical pathways, such as ACAT-1 inhibition, whereas fluorinated aryl groups (e.g., GBR12909) improve CNS targeting .
  • Solubility : Hydrochloride salts universally enhance aqueous solubility, as demonstrated by NMR studies showing deshielded protons in piperazine HCl derivatives .
Neuropharmacological Effects
  • Sigma Receptor Modulation : BD1063 and related dichlorophenyl derivatives exhibit high sigma-1 receptor antagonism, contrasting with the dopaminergic activity of GBR12909 .
  • Antidepressant Activity: HBK-12 and other xanthone-piperazine hybrids demonstrate serotonin/norepinephrine reuptake inhibition, differing from the target compound’s uncharacterized neuroactivity .
  • Dopamine Regulation : Compounds like those in act as dopamine autoreceptor agonists and postsynaptic antagonists, suggesting structural flexibility for dual receptor targeting .
Antimicrobial and Metabolic Effects
  • Antibacterial Activity : Piperazine Mannich bases () show moderate activity against Gram-positive bacteria, influenced by substituent polarity .

Biological Activity

2-(Pyridin-3-ylmethyl)piperazine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). Studies have shown that compounds with similar piperazine scaffolds can modulate nAChR activity, potentially influencing neuroinflammatory responses and synaptic plasticity .

Antimicrobial Properties

Recent investigations have highlighted the compound's antibacterial and antifungal activities. In vitro studies demonstrated that it exhibits significant inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Pseudomonas aeruginosa0.025

These results indicate that 2-(Pyridin-3-ylmethyl)piperazine hydrochloride possesses promising antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Neuroprotective Effects : A study explored the neuroprotective effects of piperazine derivatives, including 2-(Pyridin-3-ylmethyl)piperazine hydrochloride, in models of neurodegenerative diseases. The compound was found to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to neurotoxic agents .
  • Anti-inflammatory Activity : Research indicated that this compound could modulate inflammatory pathways by acting as an antagonist at nAChRs, leading to reduced cytokine production in murine models of allergic lung inflammation .
  • Anticancer Potential : Preliminary studies have suggested that 2-(Pyridin-3-ylmethyl)piperazine hydrochloride may inhibit cancer cell proliferation through modulation of cell cycle regulators and induction of apoptosis pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(Pyridin-3-ylmethyl)piperazine hydrochloride, a comparison with similar compounds is presented in Table 2.

Compound Biological Activity Notable Features
1-(Pyridin-3-yl) piperazineModerate anti-inflammatorySelective nAChR modulator
4-(Pyridin-3-yl) piperidineAntimicrobialStronger activity against Gram-positive bacteria
2-(Pyridin-4-yl)methylpiperazineAnticancerInduces apoptosis in specific cancer lines

Q & A

Q. Methodological Focus

  • HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to detect impurities (>98% purity threshold).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; hydrochloride salts often decompose above 200°C.
  • Forced Degradation Studies : Expose to UV light, humidity, and acidic/basic conditions to identify degradation products via LC-MS .

How can researchers evaluate its potential as a dopamine receptor ligand using in vitro assays?

Advanced Research Question

  • Radioligand Binding Assays : Compete with [³H]spiperone at D2 receptors in striatal membrane preparations.
  • Functional cAMP Assays : Measure inhibition of forskolin-stimulated cAMP production in HEK293 cells expressing D2 receptors.
  • Selectivity Profiling : Test against 5-HT, adrenergic, and sigma receptors to rule off-target effects.
    Key Reference : Piperazine derivatives often show affinity for D2 receptors; structural analogs with trifluoromethyl groups enhance selectivity .

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